(R,R)-(+)-Homoanatoxin A (Hydrochloride)
Description
Contextualization within Cyanobacterial Neurotoxin Research
(R,R)-(+)-Homoanatoxin A is a secondary metabolite produced by various species of cyanobacteria (blue-green algae). bibliotekanauki.pl These microorganisms are found worldwide in freshwater environments and are known for producing a diverse array of bioactive compounds, including a number of potent neurotoxins. researchgate.netresearchgate.net Homoanatoxin-a, alongside its close relative anatoxin-a, is among the most significant neurotoxic alkaloids produced by these organisms. researchgate.net
Research has identified several cyanobacterial genera capable of synthesizing homoanatoxin-a. It was first identified as the major toxic component from a strain of Raphidiopsis mediterranea (Skuja) isolated from Lake Biwa, Japan. nih.gov Subsequent studies have confirmed its production by various strains of Oscillatoria and other genera. researchgate.net Interestingly, some cyanobacterial strains have been shown to produce both homoanatoxin-a and anatoxin-a simultaneously, suggesting a shared or closely related biosynthetic pathway. nih.govresearchgate.net This co-occurrence has prompted further investigation into the genetic and environmental factors that regulate the production of these toxins. researchgate.net
The biosynthesis of homoanatoxin-a has been a subject of scientific inquiry. Studies involving isotopic labeling in cultures of Raphidiopsis mediterranea have demonstrated that the C-12 methyl group of the homoanatoxin-a molecule is derived from the amino acid L-methionine, with a remarkably high incorporation rate. nih.gov Furthermore, research has shown that homoanatoxin-a can be enzymatically transformed into other derivatives, such as 4S-hydroxyhomoanatoxin-a and 4-ketohomoanatoxin-a, within the cyanobacterial cells. nih.gov
Table 1: Selected Cyanobacterial Genera Known to Produce Homoanatoxin-a
| Genus | Reference |
|---|---|
| Raphidiopsis | nih.gov |
| Oscillatoria | researchgate.net |
| Anabaena | researchgate.net |
| Aphanizomenon | researchgate.net |
| Phormidium | researchgate.net |
Significance as a Research Compound and Pharmacological Probe
The primary scientific significance of (R,R)-(+)-Homoanatoxin A lies in its potent and specific action as an agonist for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govdoaj.orgresearchgate.net These receptors are crucial components of the central and peripheral nervous systems, involved in a wide range of physiological processes. nih.govnih.gov Homoanatoxin-a mimics the action of the endogenous neurotransmitter acetylcholine, binding to and activating nAChRs. nih.gov However, unlike acetylcholine, it is not readily degraded by the enzyme acetylcholinesterase, leading to sustained receptor stimulation. mdpi.com
This potent nicotinic activity makes homoanatoxin-a an invaluable pharmacological probe for studying the structure, function, and physiological roles of nAChRs. nih.gov Its semi-rigid bicyclic homotropane structure, combined with a conformationally mobile side chain, provides a unique template for probing the spatial and chemical requirements for effective nAChR binding and activation. nih.govresearchgate.net Researchers utilize homoanatoxin-a and its synthetic analogues to investigate ligand-receptor interactions and to develop structure-activity relationships (SAR). nih.govnih.gov These studies are fundamental to understanding how different chemical structures influence binding affinity and agonist potency at various nAChR subtypes.
Comparative studies have shown that homoanatoxin-a is a potent nicotinic agonist, although generally less potent than anatoxin-a. In frog muscle contracture assays, homoanatoxin-a was found to be approximately one-tenth as active as anatoxin-a. nih.gov Radioligand binding assays using tissue from the Torpedo electric ray further quantified its affinity for the nAChR.
Table 2: Comparative Biological Activity at the Nicotinic Acetylcholine Receptor
| Compound | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Anatoxin-a | 5.4 +/- 1.1 x 10-8 M | researchgate.net |
| Homoanatoxin-a | 7.4 +/- 0.9 x 10-8 M | researchgate.net |
The compound exhibits high specificity for nicotinic receptors, with studies showing little to no significant inhibition of binding at muscarinic acetylcholine receptors. nih.gov This selectivity is a critical attribute for a pharmacological probe, as it allows researchers to investigate the effects of nAChR activation with minimal confounding activity at other receptor types. The extensive interest from the synthetic chemistry community has led to the generation of a wide range of derivatives, further enabling the refinement of pharmacophores for nicotinic ligands. nih.gov
Properties
Molecular Formula |
C₁₁H₁₇NO·HCl |
|---|---|
Molecular Weight |
179.263646 |
Synonyms |
1-((1R,6R)-9-Azabicyclo[4.2.1]non-2-en-2-yl)propan-1-one Hydrochloride; |
Origin of Product |
United States |
Bioproduction and Biogeochemical Cycling of R,r + Homoanatoxin a
Cyanobacterial Producer Strains and Genera
The ability to synthesize homoanatoxin-a is not widespread among all cyanobacteria but is rather restricted to specific strains within certain genera.
Several genera of cyanobacteria have been identified as producers of anatoxin-a and its analogue, homoanatoxin-a. These primarily include filamentous, and often benthic, species. Genera known to contain homoanatoxin-a producing strains include Oscillatoria, Anabaena, Aphanizomenon, Phormidium, Cuspidothrix, Cylindrospermum, and Raphidiopsis nih.govnih.govnih.govmdpi.comresearchgate.net. For instance, the strain Oscillatoria sp. PCC 6506 is a well-characterized producer of both anatoxin-a and homoanatoxin-a nih.govnih.gov. Similarly, Raphidiopsis mediterranea Skuja (strain LBRI 48) has been identified as a producer, with homoanatoxin-a being its major toxic component nih.gov. The identification of these producer organisms is crucial for monitoring and managing the risks associated with toxic cyanobacterial blooms.
Table 1: Genera of Cyanobacteria Known to Produce Homoanatoxin (B127484) A
| Genus | Reference(s) |
|---|---|
| Oscillatoria | nih.govnih.gov |
| Anabaena | nih.govpasteur.fr |
| Aphanizomenon | nih.govpasteur.fr |
| Phormidium | nih.govmdpi.com |
| Cuspidothrix | researchgate.net |
| Cylindrospermum | nih.gov |
| Raphidiopsis | nih.gov |
The production of homoanatoxin-a is highly strain-specific. Not all strains within a producer genus will synthesize the toxin researchgate.net. Furthermore, the relative amounts of anatoxin-a and homoanatoxin-a can vary significantly among different toxic strains. Some strains may produce only one of the analogues, while others produce a mixture of both. For example, a study of benthic Phormidium mats revealed considerable variability in toxin profiles, with one strain (CYN112) producing homoanatoxin-a alongside anatoxin-a and dihydroanatoxin-a mdpi.comnih.gov. The first report of simultaneous production of both anatoxin-a and homoanatoxin-a by the same cyanobacterial strain was documented in Raphidiopsis mediterranea Skuja nih.gov. Toxin content can also fluctuate based on environmental and growth conditions, although these relationships are not always consistent who.int.
Elucidation of Biosynthetic Pathways
The biosynthesis of homoanatoxin-a is a complex process that has been elucidated through precursor feeding studies, genetic analysis, and in vitro enzymatic reconstructions.
The biosynthesis of the anatoxin backbone starts with the amino acid L-proline researchgate.netnih.gov. L-proline serves as the starter unit for a modular polyketide synthase (PKS) pathway researchgate.net. The biosynthesis of L-proline itself typically originates from glutamate nih.govresearchgate.net. The subsequent elongation of the polyketide chain is achieved through the incorporation of acetate units researchgate.net. While the core structure is derived from proline and acetate, the specific origin of the additional methyl group in homoanatoxin-a compared to anatoxin-a is thought to involve the incorporation of a propionate extender unit instead of an acetate unit at a specific step in the PKS assembly line. The ultimate source of this propionate unit can be derived from various metabolic precursors, including L-methionine.
The genetic blueprint for homoanatoxin-a synthesis is located in the anatoxin synthetase (ana) gene cluster. This cluster contains the genes encoding the enzymes responsible for the entire biosynthetic pathway. The core genes include anaA, anaB, anaC, anaD, anaE, anaF, and anaG nih.govasm.org. The organization of these genes can vary between different cyanobacterial species nih.gov. For example, in Anabaena sp. 37, the ana genes are found in two separate clusters, whereas in Oscillatoria sp. PCC 6506 they form a single cluster nih.gov. The anaC gene, which encodes a prolyl-adenylation domain responsible for activating the L-proline starter unit, is a common target for the molecular detection of potential anatoxin and homoanatoxin-a producers nih.govpasteur.fr. The genes anaE, anaF, and anaG encode the modular polyketide synthases that extend the initial proline ring researchgate.netresearchgate.net.
Table 2: Core Genes of the ana Gene Cluster and Their Putative Functions
| Gene | Putative Function | Reference(s) |
|---|---|---|
| anaA | Type II thioesterase, involved in releasing the final product. | researchgate.net |
| anaB | Prolyl-AnaD dehydrogenase. | researchgate.net |
| anaC | Prolyl-adenylation domain, activates L-proline. | nih.govpasteur.fr |
| anaD | Acyl carrier protein (ACP). | researchgate.net |
| anaE | Modular polyketide synthase I. | researchgate.netresearchgate.net |
| anaF | Modular polyketide synthase II. | researchgate.netresearchgate.net |
| anaG | Modular polyketide synthase III. | researchgate.netresearchgate.net |
| anaH | O-methyltransferase. | researchgate.net |
The biosynthesis of homoanatoxin-a is a classic example of a modular polyketide synthase pathway. These pathways function like an assembly line, where each module is responsible for one round of chain elongation and modification nih.gov. The process is initiated by the loading of L-proline onto an acyl carrier protein (ACP), AnaD, a reaction catalyzed by the adenylation protein AnaC nih.gov. This prolyl-ACP is then oxidized by AnaB researchgate.net. The subsequent elongation of the molecule is carried out by the three large PKS enzymes: AnaE, AnaF, and AnaG researchgate.netresearchgate.net. Each of these PKS enzymes is composed of multiple domains, including ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains, which collectively catalyze the condensation of extender units (derived from acetate or propionate) and the subsequent reduction of the keto groups researchgate.netnih.gov. The final steps of the pathway involve cyclization and release of the bicyclic amine from the enzyme complex, a process in which the thioesterase AnaA is implicated researchgate.net.
Environmental Occurrence and Factors Influencing Bioproduction
(R,R)-(+)-Homoanatoxin A is a naturally occurring cyanotoxin, and its presence in the environment is intrinsically linked to the proliferation of certain cyanobacteria. Understanding its distribution and the factors that promote its production is crucial for assessing potential ecological and public health risks.
(R,R)-(+)-Homoanatoxin A, along with its analogue anatoxin-a, is found in various aquatic environments globally. publish.csiro.aubohrium.comresearchgate.netpublish.csiro.au These toxins have been detected in freshwater systems, including lakes and rivers, often associated with cyanobacterial blooms. publish.csiro.aubohrium.comresearchgate.netpublish.csiro.au While much of the literature focuses on anatoxin-a, homoanatoxin-a is also produced by some benthic cyanobacteria. nih.gov
Benthic cyanobacterial mats, which are complex communities of microorganisms, are significant sources of these toxins. nih.govescholarship.orgtandfonline.comresearchgate.netklamathwaterquality.com Studies in New Zealand have identified the presence of homoanatoxin-a in these mats. tandfonline.com For instance, one study of benthic freshwater mats in Canterbury, New Zealand, found that a strain of Phormidium (CYN112) produced homoanatoxin-a. tandfonline.com Another study on Phormidium strains from three different sites showed that while 18 out of 30 strains produced anatoxin-a or dihydroanatoxin-a, only one of these also produced homoanatoxin-a. mdpi.com
The spatial distribution of these toxins within benthic mats can be highly variable. Research has shown fine-scale spatial variability in anatoxin-a and homoanatoxin-a concentrations within these mats, which has implications for monitoring and management strategies.
A study of the cyanobacterium Raphidiopsis mediterranea Skuja isolated from Lake Biwa, Japan, identified homoanatoxin-a as the major toxin component, constituting 0.57% of the dry cell weight. nih.gov This particular strain was also found to simultaneously produce anatoxin-a and a non-toxic derivative, 4-hydroxyhomoanatoxin-a, as minor components. nih.gov
| Location | Organism | Toxin Detected | Concentration |
|---|---|---|---|
| Lake Biwa, Japan | Raphidiopsis mediterranea Skuja (strain LBRI 48) | Homoanatoxin-a | 0.57% of dry cell weight |
| Canterbury, New Zealand | Phormidium (strain CYN112) | Homoanatoxin-a | Not specified |
| Waimakariri River, New Zealand | Phormidium (strain CYN112) | Homoanatoxin-a | Not specified |
The production of nitrogen-containing toxins like homoanatoxin-a is closely linked to the availability of nutrients in the aquatic environment, particularly nitrogen and phosphorus. The "toxin quota" refers to the amount of toxin per cell or per unit of biomass.
Studies have shown that nitrogen availability can significantly influence the toxin quota of cyanobacteria. umich.edunih.govresearchgate.net For instance, research on the cyanobacterium Microcystis aeruginosa demonstrated that nitrogen-limited conditions led to a substantial reduction in the microcystin quota compared to phosphorus-limited or nutrient-saturated conditions. umich.edunih.gov While this study focused on microcystin, the principle that the production of nitrogen-rich secondary metabolites is influenced by nitrogen availability is relevant to homoanatoxin-a as well. umich.edunih.gov The molecular structure of anatoxins contains nitrogen, suggesting that their synthesis may be linked to nitrogen availability. mdpi.com
In a study of Western Lake Erie, it was found that during peak bloom periods when anatoxin concentrations are highest, anatoxin production was nitrogen-limited. mdpi.com This suggests that while high concentrations of both nitrogen and phosphorus can drive the growth of cyanobacterial blooms, the specific production of anatoxins may be more directly influenced by nitrogen levels. mdpi.com
The form of available nitrogen can also play a role. Research on Cuspidothrix issatschenkoi indicated that the yield of anatoxins was generally higher in the presence of organic nitrogen sources compared to inorganic sources. nih.gov Specifically, urea was found to stimulate toxin production more than other nitrogen sources. nih.gov
Beyond nutrient availability, other environmental factors can influence the production of cyanotoxins. These stimuli can affect both the growth of the cyanobacteria and their toxin production.
Changes in climatic conditions are believed to favor the occurrence and severity of harmful cyanobacterial blooms globally. nih.govresearchgate.net Toxin-producing cyanobacteria have been observed to not only withstand various environmental stresses but also to produce elevated levels of toxins under such conditions. nih.govresearchgate.net
Factors such as temperature, light intensity, and water pH can all play a role in regulating cyanotoxin production. researchgate.net For example, a study on benthic Phormidium in New Zealand rivers found that warmer stream temperatures promoted its growth. klamathwaterquality.com
The interplay of these environmental factors creates a complex dynamic that influences the timing and intensity of homoanatoxin-a production in aquatic ecosystems.
Environmental Fate and Degradation Pathways
Once released into the environment, (R,R)-(+)-Homoanatoxin A is subject to various degradation processes that determine its persistence and ultimate fate. These processes can be broadly categorized into photochemical and non-photochemical pathways.
Photochemical degradation, or photolysis, is a significant pathway for the breakdown of anatoxins in sunlit surface waters. colorado.edu This process involves the absorption of light energy, which leads to the chemical transformation of the toxin molecule.
Studies on anatoxin-a have shown that it is susceptible to photodegradation, particularly by UVB radiation. colorado.edu The rate of degradation is influenced by factors such as pH and the presence of other substances in the water. For instance, the half-life of anatoxin-a in freshwater is estimated to be around 1-2 hours under conditions of sunlight intensity at pH 9. researchgate.net
Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, can significantly enhance the degradation of anatoxins. nih.govresearchgate.netresearchgate.net For example, the use of UV light in combination with hydrogen peroxide (UV/H₂O₂) has been shown to be effective in degrading anatoxin-a. nih.govresearchgate.netresearchgate.net
In the absence of light, other abiotic factors can contribute to the transformation of homoanatoxin-a. The stability of anatoxin-a is pH-dependent; it is more stable in acidic conditions and decomposes more rapidly at neutral or alkaline pH. researchgate.net The half-life of anatoxin-a in freshwater at a neutral pH in the dark is estimated to be around 5 days. researchgate.net
Temperature also plays a role in the degradation of anatoxins. Increased temperatures can accelerate the decomposition of these compounds, particularly at neutral and alkaline pH. researchgate.net
The presence of certain minerals and organic matter in the water and sediment can also influence the fate of anatoxins through adsorption and other chemical reactions.
| Condition | Degradation Pathway | Half-life/Efficiency |
|---|---|---|
| Sunlight, pH 9 | Photodegradation | 1-2 hours |
| Dark, neutral pH | Abiotic Transformation | ~5 days |
| UV/H₂O₂ | Advanced Oxidation | >70% degradation at a UV dose of 200 mJ/cm² |
| Acidic pH | Abiotic Transformation | Relatively stable |
Microbial Biodegradation Processes
The microbial biodegradation of (R,R)-(+)-Homoanatoxin A is a critical process influencing its persistence and fate in aquatic environments. While specific studies exclusively detailing the microbial degradation of homoanatoxin-a are limited, significant insights can be drawn from research on its close structural analog, anatoxin-a. The primary microbial transformations involved in the breakdown of these alkaloids include reduction and oxidation reactions, such as hydroxylation and epoxidation.
Information regarding the specific bacterial strains capable of metabolizing homoanatoxin-a is not extensively documented. However, bacteria that are known to degrade anatoxin-a, such as certain species of Pseudomonas and Bacillus, are considered potential candidates for homoanatoxin-a degradation due to the structural similarity of the toxins. For instance, a Bacillus subtilis strain has been shown to effectively biodegrade anatoxin-a into its non-toxic epoxy derivative. nih.govresearchgate.net Such enzymatic pathways could similarly act on the homoanatoxin-a molecule. The biodegradation process is influenced by environmental factors, with temperature and pH playing significant roles in the degradation rates observed for anatoxin-a, a principle that likely extends to homoanatoxin-a. nih.govresearchgate.net
The enzymatic processes within microorganisms are responsible for the structural modification of the toxin. These biotransformations typically result in derivatives with altered toxicity. The reduction of the enone functional group or the oxidation at various positions on the molecule are key steps in the detoxification pathway. While the complete enzymatic pathways and the genes encoding for these transformations in relation to homoanatoxin-a are yet to be fully elucidated, the study of its degradation products provides indirect evidence of these microbial activities. nih.gov
Identification of Degradation Products and Analogs (e.g., Dihydro- and Epoxy-Derivatives, 4-Hydroxy and 4-Oxo Derivatives)
Several degradation products and analogs of (R,R)-(+)-Homoanatoxin A have been identified in both laboratory cultures of cyanobacteria and environmental samples. These compounds are formed through biotic and abiotic processes, with microbial activity playing a significant role. The primary identified derivatives include dihydro-, epoxy-, and 4-hydroxy-homoanatoxin-a.
Dihydro- and Epoxy-Derivatives: Dihydrohomoanatoxin-a is a common analog formed by the reduction of the parent toxin. Both cis- and trans-diastereoisomers of dihydrohomoanatoxin-a have been synthesized and identified. nih.gov While dihydro derivatives are found in low concentrations (less than 3%) within axenic cyanobacterial cultures, they can be significantly more abundant in environmental field samples, suggesting that the reduction is a predominant transformation process in the natural environment. nih.gov The presence of dihydrohomoanatoxin-a has been confirmed in benthic Phormidium mats. nih.gov Epoxy-homoanatoxin-a, formed through the epoxidation of the double bond, is another expected degradation product, analogous to the formation of epoxy-anatoxin-a from anatoxin-a. nih.govmdpi.com This transformation typically results in a significant reduction in toxicity.
4-Hydroxy and 4-Oxo Derivatives: A non-toxic derivative, 4-hydroxyhomoanatoxin-a, has been isolated from the cyanobacterium Raphidiopsis mediterranea Skuja. nih.govcapes.gov.br This cyanobacterium was found to produce homoanatoxin-a as its major toxin, with 4-hydroxyhomoanatoxin-a present as a minor component. nih.govcapes.gov.br The formation of this hydroxylated derivative points to a specific enzymatic pathway within the organism. While not yet directly identified for homoanatoxin-a, the formation of 4-oxo derivatives is a known degradation pathway for anatoxin-a, suggesting that 4-oxo-homoanatoxin-a may also be a potential, though currently unconfirmed, microbial transformation product. mdpi.com
The following tables summarize the key identified degradation products and analogs of (R,R)-(+)-Homoanatoxin A.
Table 1: Identified Degradation Products and Analogs of (R,R)-(+)-Homoanatoxin A
| Derivative/Analog | Transformation Process | Source of Identification |
|---|---|---|
| Dihydrohomoanatoxin-a | Reduction | Axenic cyanobacterial strains and environmental samples nih.gov |
| Epoxy-homoanatoxin-a | Epoxidation | Inferred from anatoxin-a degradation pathways nih.govmdpi.com |
| 4-Hydroxyhomoanatoxin-a | Hydroxylation | Raphidiopsis mediterranea Skuja culture nih.govcapes.gov.br |
Table 2: Research Findings on Homoanatoxin A Derivatives
| Finding | Organism/Environment | Significance | Reference |
|---|---|---|---|
| Synthesis and detection of cis- and trans-dihydrohomoanatoxin-a. | Laboratory synthesis; detected in cyanobacteria and river samples. | Confirms the structure and environmental presence of reduced analogs. | nih.gov |
| Dihydro derivatives represent <3% of total toxin in axenic cultures but are predominant in field samples. | Axenic strains vs. Tarn River, France. | Indicates environmental reduction is a major transformation pathway. | nih.gov |
| Simultaneous production of homoanatoxin-a and 4-hydroxyhomoanatoxin-a. | Raphidiopsis mediterranea Skuja from Lake Biwa, Japan. | First report of a hydroxylated, non-toxic derivative produced by a cyanobacterium. | nih.govcapes.gov.br |
Molecular and Cellular Mechanisms of Action for Research Applications
Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
(R,R)-(+)-Homoanatoxin A is a potent neurotoxin that exerts its primary effects through interaction with nicotinic acetylcholine receptors (nAChRs). epa.gov These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. nih.govnih.gov The binding of an agonist like homoanatoxin (B127484) A to nAChRs triggers a conformational change in the receptor, opening a central pore and allowing the influx of cations, which leads to membrane depolarization and a cellular response. nih.govkhanacademy.org
(R,R)-(+)-Homoanatoxin A functions as a potent agonist at nAChRs. nih.gov Its agonistic activity has been demonstrated in various experimental models, including frog muscle contracture assays, where it was found to be approximately four times more potent than carbamylcholine (B1198889). nih.govnih.gov However, it is about one-tenth as active as its lower homolog, anatoxin-a, in these same assays. nih.govnih.gov
The compound exhibits a degree of selectivity for different nAChR subtypes. Research indicates a preference for neuronal nAChRs over those found in muscle tissue. nih.gov Specifically, it shows a higher affinity for the α4β2 subtype compared to the α7 subtype of neuronal nAChRs. nih.govnih.gov This selectivity is a key aspect of its pharmacological profile, as different nAChR subtypes are distributed throughout the nervous system and mediate distinct physiological functions. nih.gov In contrast to its potent activity at nicotinic receptors, homoanatoxin A shows minimal inhibition of muscarinic acetylcholine receptors. nih.govnih.gov
The interaction of (R,R)-(+)-Homoanatoxin A with nAChRs has been quantified through competitive binding assays. These studies have determined its binding affinity (Ki) for different receptor subtypes, confirming its high potency. In competition assays using radioligands to label specific nAChR subtypes, homoanatoxin A demonstrated a Ki value of 7.5 nM for neuronal binding sites labeled by [³H]nicotine (primarily representing the α4β2 subtype). nih.govnih.gov For the α7 subtype, identified using [¹²⁵I]-alpha-bungarotoxin, the Ki value was 1.1 µM. nih.govnih.gov Another study measuring the inhibition of radiolabelled bungarotoxin binding to nAChRs from Torpedo electric tissue reported a Ki of 74 nM. nih.gov
The stereochemistry and chemical structure of the molecule are critical for its activity. The naturally occurring (+)-enantiomer is the biologically active form. nih.gov Furthermore, modifications such as N-methylation result in a significant decrease in potency, with the N-methylated version of homoanatoxin A being over a hundred times weaker in both functional and binding assays. nih.govnih.gov
Modulation of Ion Channel Activity
As a potent nAChR agonist, (R,R)-(+)-Homoanatoxin A directly modulates the activity of these ligand-gated ion channels. nih.govnih.gov The binding of the molecule to the receptor's orthosteric site initiates a rapid opening of the ion channel. nih.gov However, the prolonged presence of a powerful agonist like homoanatoxin A can lead to receptor desensitization. nih.gov This is a process where the receptor enters a refractory, closed state despite the continued presence of the agonist, rendering it temporarily unavailable for further activation. nih.gov This desensitization blockade can ultimately lead to a failure of neuromuscular transmission. researchgate.net
Beyond its direct action on nAChRs, (R,R)-(+)-Homoanatoxin A has been shown to modulate the activity of other types of ion channels. Specifically, it can affect voltage-dependent L-type calcium (Ca²⁺) channels. nih.gov Patch-clamp studies on neuronal GH₄C₁ cells revealed that homoanatoxin A opens endogenous voltage-dependent L-type Ca²⁺ channels. nih.gov This effect was shown to be specific, as it was blocked by gallopamil (B102620) and verapamil, known antagonists of L-type Ca²⁺ channels. nih.gov In contrast, blockers of N-type (ω-conotoxin GVIA) and P-type (ω-agatoxin IV-A) Ca²⁺ channels did not prevent the effects of homoanatoxin A. nih.gov
Neurotransmitter Release Modulation
A primary consequence of the ion channel modulation by (R,R)-(+)-Homoanatoxin A is the alteration of neurotransmitter release. The compound has been demonstrated to enhance the release of acetylcholine from peripheral cholinergic nerves. nih.gov This effect is concentration-dependent and occurs from both non-depolarized and K⁺-depolarized nerve terminals in rat bronchial smooth muscle. nih.gov The enhanced release of acetylcholine is significantly reduced by L-type Ca²⁺ channel blockers, suggesting that the mechanism involves the opening of these specific calcium channels, leading to an influx of Ca²⁺ that facilitates neurotransmitter vesicle fusion and release. nih.gov While direct studies on other neurotransmitters are specific to its parent compound, the mechanism of modulating Ca²⁺ channels suggests a potential for broader effects on the release of various neurotransmitters. mdpi.com
Cholinergic System Interactions
(R,R)-(+)-Homoanatoxin A hydrochloride is a potent and selective ligand for nicotinic acetylcholine receptors (nAChRs), which are key components of the cholinergic system. nih.gov Its interaction with these receptors is characterized by high-affinity binding, particularly to neuronal subtypes. Research has demonstrated that homoanatoxin-a exhibits a high affinity for the neuronal α4β2 nAChR subtype, with a reported inhibitor constant (Kᵢ) of 7.5 nM. nih.govnih.gov Its affinity for the neuronal α7 nAChR subtype is lower, with a Kᵢ value of 1.1 μM. nih.govnih.gov
Crucially for its use as a specific research tool, homoanatoxin-a shows negligible activity at muscarinic acetylcholine receptors. nih.govnih.gov This selectivity allows for the targeted investigation of nAChR-mediated pathways without the confounding effects of muscarinic receptor activation. The interaction of homoanatoxin-a with nAChRs is stereospecific, with the naturally occurring (+)-enantiomer being significantly more potent than the unnatural (-)-enantiomer, a characteristic it shares with its parent compound, anatoxin-a. nih.gov The N-methylated version of homoanatoxin-a has been shown to be substantially weaker, by more than two orders of magnitude, in both functional and binding assays, highlighting the importance of the secondary amine for its potent activity. nih.gov
Table 1: Binding Affinity of (R,R)-(+)-Homoanatoxin A at Cholinergic Receptor Subtypes
| Receptor Subtype | Ligand Used in Assay | Kᵢ Value | Source(s) |
|---|---|---|---|
| Neuronal α4β2 nAChR | [³H]nicotine | 7.5 nM | nih.gov, nih.gov |
| Neuronal α7 nAChR | [¹²⁵I]-α-bungarotoxin | 1.1 µM | nih.gov, nih.gov |
Effects on Acetylcholine Release Enhancement from Peripheral Cholinergic Nerves
Beyond its direct action as a postsynaptic agonist, (R,R)-(+)-Homoanatoxin A has been shown to enhance the release of acetylcholine from peripheral cholinergic nerves. nih.gov In studies using rat bronchial smooth muscle, extracts containing homoanatoxin-a produced a concentration-dependent increase in the release of radiolabeled acetylcholine from both non-depolarized and potassium-depolarized nerve endings. nih.gov For instance, an extract from 15-20 mg/ml of lyophilized algal material enhanced the potassium-evoked release of acetylcholine by approximately 75%. nih.gov
Signal Transduction and Cellular Responses in Experimental Models
The primary mechanism of (R,R)-(+)-Homoanatoxin A is as a potent agonist at nicotinic acetylcholine receptors. nih.govresearchgate.net Its binding to the nAChR, particularly at the neuromuscular junction and neuronal synapses, mimics the action of the endogenous neurotransmitter, acetylcholine. nih.govresearchgate.net This binding event triggers a conformational change in the receptor protein, which opens its integral ion channel. nih.gov
The opening of the nAChR channel allows for a rapid influx of cations, primarily Na⁺ and Ca²⁺, and an efflux of K⁺, down their respective electrochemical gradients. researchgate.net This flow of positive ions leads to the depolarization of the postsynaptic membrane. researchgate.net In experimental models such as the frog muscle contracture assay, this depolarization results in a potent agonist response, causing muscle stimulation and contraction. nih.govnih.gov (R,R)-(+)-Homoanatoxin A is reported to be approximately four times more potent than carbamylcholine and one-tenth as active as anatoxin-a in this functional assay. nih.govnih.gov
However, the agonistic action of homoanatoxin-a is followed by a state of receptor desensitization. nih.gov Prolonged or high-concentration exposure to the agonist causes the nAChRs to enter a refractory, non-conducting state, despite the continued presence of the ligand. nih.gov This leads to a desensitization blockade at the neuromuscular junction, preventing further electrical transmission. The ultimate cellular response in toxicological models is paralysis of skeletal muscles, including respiratory muscles. nih.gov
Table 2: Summary of Cellular Responses to (R,R)-(+)-Homoanatoxin A in Experimental Models
| Experimental Model | Cellular Event | Observed Response | Source(s) |
|---|---|---|---|
| Rat Bronchial Tissue | Presynaptic Nerve Terminals | Enhancement of acetylcholine release via L-type Ca²⁺ channel opening. | nih.gov |
| Frog Muscle | Postsynaptic Muscle Cells | Potent muscle contraction via nAChR activation and membrane depolarization. | nih.gov, nih.gov |
| Neuronal GH₄C₁ Cells | Neuronal Cells | Opening of voltage-dependent L-type Ca²⁺ channels. | nih.gov |
| General nAChR-expressing Cells | Postsynaptic Membrane | Ion channel opening (Na⁺, Ca²⁺ influx), leading to membrane depolarization. | researchgate.net |
Synthetic Chemistry and Structural Modification of R,r + Homoanatoxin a
Total Synthesis Strategies
The synthesis of homoanatoxin (B127484) is closely linked to the extensive synthetic work carried out on its parent compound, anatoxin-a. nih.gov Strategies often leverage key intermediates developed for anatoxin-a synthesis, adapting them to introduce the ethyl ketone side chain characteristic of homoanatoxin.
The first synthesis of homoanatoxin was achieved by extending the side chain of a protected anatoxin-a derivative. nih.govnih.gov This approach involved the enolization of N-Boc-protected anatoxin-a, followed by methylation, to yield the ethyl ketone side chain. Subsequent deprotection provided homoanatoxin. nih.gov While this initial route produced racemic material, it established the chemical feasibility and confirmed the compound's high nicotinic potency. nih.govresearchgate.net
Chirospecific syntheses starting from materials like D-methyl pyroglutamate (B8496135) have been extensively used for the parent compound, (+)-anatoxin-a, ensuring the correct absolute configuration of the bicyclic core. acs.orgacs.org These routes can be adapted for homoanatoxin synthesis by modifying the side-chain construction steps.
The construction of the signature 9-azabicyclo[4.2.1]nonane skeleton of homoanatoxin relies on powerful chemical reactions.
Cyclization Reactions : Intramolecular cyclization is a cornerstone of anatoxin and homoanatoxin synthesis. Early methods involved the cyclization of iminium salts to form the bicyclic ring system. acs.orgescholarship.org More advanced strategies utilize a tandem Michael-intramolecular Mannich cyclization, which efficiently creates the desired framework from a common intermediate, enabling a unified approach to both anatoxin and homoanatoxin. nih.govrsc.org
Enyne Metathesis : Ring-closing enyne metathesis has proven to be a highly effective method for constructing the bridged azabicyclic core. acs.orgmdpi.com In this approach, a cis-2,5-disubstituted pyrrolidine (B122466) intermediate, containing both an alkene and an alkyne, is treated with a ruthenium catalyst (such as a Grubbs second-generation catalyst). acs.org This promotes an intramolecular metathesis reaction to form the 9-azabicyclo[4.2.1]nonene ring system in a single, efficient step. acs.orgnih.gov The resulting diene can then be further elaborated to introduce the ketone functionality. This methodology has been applied in a concise, enantiospecific total synthesis of (+)-anatoxin-a and is adaptable for homoanatoxin. acs.orgresearchgate.net
| Reaction Type | Description | Key Intermediate | Reference |
| Tandem Michael-Intramolecular Mannich Cyclization | A one-pot reaction sequence that forms the bicyclic core from a linear precursor. | Common precursor for anatoxin-a and homoanatoxin | nih.govrsc.org |
| Intramolecular Enyne Metathesis | A ruthenium-catalyzed ring-closing reaction to form the 9-azabicyclo[4.2.1]nonene skeleton. | cis-2,5-disubstituted pyrrolidine | acs.orgnih.gov |
| Iminium Salt Cyclization | An intramolecular reaction where an iminium ion is attacked by a nucleophile within the same molecule to form the bicyclic system. | Iminium salt precursor | acs.orgescholarship.org |
Design and Synthesis of Analogues and Derivatives
The chemical scaffold of homoanatoxin serves as a valuable template for designing new probes to explore the binding sites of nicotinic receptors. nih.govnih.gov
Synthetic modifications have primarily focused on the side chain attached to the bicyclic core, as this region is critical for receptor interaction. nih.gov Following the successful synthesis of homoanatoxin (an ethyl ketone), this enolate chemistry strategy was expanded to include more sterically demanding side chains. nih.gov
Side-Chain Extensions : To probe the tolerance of the nAChR binding site to steric bulk, analogues with propyl and isopropyl ketone side chains were synthesized. nih.gov These modifications help to map the dimensions of the receptor's binding pocket.
Arylation : The first example of an α-arylated anatoxin-a derivative was prepared, demonstrating that larger, more complex functionalities could be introduced at this position to explore potential aromatic interactions within the binding site. nih.gov
A primary motivation for the synthesis of homoanatoxin was the development of a suitable radiolabeled ligand for nAChR binding assays. nih.gov While (+)-anatoxin-a is a potent agonist, it is difficult to radiolabel effectively. Attempts to introduce a tritium (B154650) (³H) label at the carbon adjacent to the carbonyl group (the C-11 position) result in a labile label that is readily lost through enolization. nih.gov
The synthesis of homoanatoxin ingeniously solves this problem. By extending the side chain by a single methylene (B1212753) unit, a stable position for tritium incorporation is created on the terminal methyl group of the ethyl ketone. nih.govnih.gov The successful synthesis of homoanatoxin with retention of high nicotinic potency provided a direct pathway for generating novel, potent, and stable radiolabeled ligands essential for detailed receptor characterization and quantification. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Nicotinic Receptor Probes
SAR studies have been crucial for understanding how homoanatoxin and its analogues interact with nAChRs. These studies reveal the electronic and steric requirements for high-affinity binding. nih.govresearchgate.net
(R,R)-(+)-Homoanatoxin A was found to be a potent nicotinic agonist, retaining a similar high affinity as the parent compound, (+)-anatoxin-a, at key neuronal nAChR subtypes. nih.gov In competitive binding assays, homoanatoxin displayed a high affinity for the neuronal α4β2 nAChR subtype (labeled by [³H]nicotine) and a lower affinity for the α7 subtype (labeled by [¹²⁵I]-α-bungarotoxin). nih.gov Specifically, it exhibited a Kᵢ value of 7.5 nM at the α4β2 receptor, comparable to anatoxin-a. nih.govnih.gov In functional assays, homoanatoxin was shown to be a potent agonist, with about one-tenth the activity of anatoxin-a itself but four times the potency of carbamylcholine (B1198889) in frog muscle contracture assays. nih.gov
A critical finding from SAR studies is the importance of the secondary amine in the bicyclic system. N-methylation of homoanatoxin leads to a dramatic loss of potency, with the N-methylated version being over two orders of magnitude weaker in both binding and functional assays. nih.gov This is consistent with the trend observed for anatoxin-a and highlights that the secondary amine, likely in its protonated form, is a key pharmacophoric element for receptor interaction. nih.govresearchgate.net
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Functional Potency | Reference |
| (+)-Homoanatoxin A | α4β2 nAChR | 7.5 nM | Potent Agonist | nih.gov |
| (+)-Homoanatoxin A | α7 nAChR | 1.1 µM | Potent Agonist | nih.gov |
| (+)-Anatoxin-a | α4β2 nAChR | ~4.6 nM | Potent Agonist | nih.gov |
| N-Methyl Homoanatoxin | α4β2 & α7 nAChRs | >2 orders of magnitude weaker than Homoanatoxin | Weak Agonist | nih.gov |
| Carbamylcholine | Frog Muscle nAChR | - | 1/4 potency of Homoanatoxin | nih.gov |
Influence of Side-Chain Modifications on Potency and Specificity
The side-chain of (R,R)-(+)-Homoanatoxin A has been a key target for structural modifications to probe the ligand-receptor interactions that govern its potency and specificity. Research has demonstrated that even subtle changes to this region of the molecule can have a significant impact on its pharmacological profile.
One of the fundamental modifications is the extension of the side chain of anatoxin-a by a single methylene unit, which results in homoanatoxin-a. mdpi.com This extension was initially pursued to create a stable site for tritium labeling, as the methyl group in anatoxin-a is prone to enolization and loss of the radiolabel. mdpi.com Remarkably, this modification is well-tolerated, with (R,R)-(+)-Homoanatoxin A retaining high potency, comparable to the parent compound, anatoxin-a. nih.govnih.gov It exhibits a high affinity for the neuronal α4β2 nAChR subtype and a lower affinity for the α7 subtype. mdpi.comnih.govnih.gov
Further modifications have explored the tolerance of the receptor to increased steric bulk in the side-chain region. Propyl and isopropyl variants have been synthesized to investigate how larger alkyl groups affect receptor binding and activation. mdpi.comnih.gov Additionally, the synthesis of an α-arylated derivative represents a more significant alteration, introducing a bulky aromatic group to probe the spatial constraints of the receptor's binding pocket. nih.gov
N-methylation of the secondary amine in the homotropane ring of (R,R)-(+)-Homoanatoxin A has also been investigated. This modification consistently leads to a dramatic decrease in both binding affinity and functional potency, with the N-methylated version being over two orders of magnitude weaker than (R,R)-(+)-Homoanatoxin A. nih.govnih.gov This finding is in line with observations for anatoxin-a and underscores the critical role of the secondary amine in the interaction with the nAChR. nih.gov
Below is an interactive data table summarizing the binding affinities of (R,R)-(+)-Homoanatoxin A and a key derivative at different nAChR subtypes.
| Compound | nAChR Subtype | Ki (nM) |
| (R,R)-(+)-Homoanatoxin A | α4β2 | 7.5 mdpi.comnih.govnih.gov |
| (R,R)-(+)-Homoanatoxin A | α7 | 1100 mdpi.comnih.govnih.gov |
| N-Methyl-(R,R)-(+)-Homoanatoxin A | α4β2 & α7 | >2 orders of magnitude weaker than Homoanatoxin A nih.govnih.gov |
Conformational Analysis and Receptor Binding
The biological activity of (R,R)-(+)-Homoanatoxin A is intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule is comprised of a semi-rigid bicyclic homotropane core and a conformationally mobile side-chain containing a critical carbonyl group. nih.gov The rotational freedom around the bond connecting the side-chain to the bicyclic ring system gives rise to two primary conformational isomers: the s-cis and s-trans enone conformers. nih.gov
Molecular mechanics and molecular orbital energy minimization studies on the parent compound, anatoxin-a, have indicated that the s-trans conformer of the protonated form is energetically favored. nih.gov This preference is attributed to favorable intramolecular electrostatic interactions. nih.gov It is believed that this s-trans conformation is the bioactive conformation responsible for the high-affinity binding to the nicotinic acetylcholine (B1216132) receptor.
The binding of (R,R)-(+)-Homoanatoxin A to the nAChR is a highly specific interaction. The protonated secondary amine of the homotropane ring is a crucial pharmacophoric element, likely forming a key ionic interaction with a conserved negatively charged amino acid residue, such as an aspartate, in the receptor's binding site. mdpi.com The carbonyl oxygen of the side chain serves as another critical pharmacophoric feature, presumably acting as a hydrogen bond acceptor. mdpi.com The precise spatial arrangement of these two key functional groups, dictated by the semi-rigid homotropane scaffold and the preferred side-chain conformation, is essential for potent agonist activity at the nAChR.
Advanced Analytical and Detection Methodologies for R,r + Homoanatoxin a
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for the reliable analysis of (R,R)-(+)-Homoanatoxin A. The primary goals are to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and ensure its stability throughout the process.
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of homoanatoxin-a from aqueous samples. This method offers superior efficiency and reproducibility compared to traditional liquid-liquid extraction. researchgate.net The choice of SPE sorbent is crucial and is dictated by the physicochemical properties of the toxin.
Weak cation-exchange (WCX) cartridges have proven effective for the extraction of homoanatoxin-a and its analogs. A study demonstrated high recoveries of 83.2-84.9% for homoanatoxin-a and related compounds from spiked water samples at a concentration of 10 µg/L using WCX SPE. nih.gov For multi-toxin analysis, including various microcystins and cylindrospermopsin (B110882) alongside anatoxins, dual-cartridge SPE systems have been developed. nih.gov Polymeric sorbents, such as those with hydrophilic-lipophilic balance (HLB) properties, are also employed due to their broad retention capabilities for different analytes. acs.org
The general SPE protocol involves several key steps:
Conditioning: The SPE cartridge is conditioned, typically with methanol (B129727) followed by water, to activate the sorbent. acs.org
Loading: The aqueous sample, often acidified to ensure the analyte is in its cationic form, is passed through the cartridge.
Washing: The cartridge is washed with a weak solvent to remove co-extracted impurities without eluting the target analyte. A rinse with 20% methanol is a common step. acs.org
Elution: Homoanatoxin-a is eluted from the sorbent using a stronger solvent, frequently an acidified organic solvent like methanol with formic acid or a higher percentage of methanol (e.g., 80%). acs.org
The pH of the sample and elution solvents is a critical parameter. For cation-exchange mechanisms, maintaining a pH below the pKa of homoanatoxin-a ensures it remains charged and is retained on the sorbent. researchgate.net
Table 1: Example Solid Phase Extraction (SPE) Protocol Parameters for Homoanatoxin-A
| Parameter | Description | Reference |
|---|---|---|
| Sorbent Type | Weak Cation-Exchange (WCX) | nih.gov |
| Conditioning Solvents | Methanol followed by ultrapure water | acs.org |
| Sample pH | Acidified (e.g., pH 3) | rsc.orgrsc.org |
| Washing Solvent | 20% Methanol | acs.org |
| Elution Solvent | 80% Methanol | acs.org |
| Reported Recovery | 83.2-84.9% | nih.gov |
Direct Injection Methods
For rapid screening and analysis, particularly in less complex matrices like drinking water, direct injection methods coupled with highly sensitive analytical instrumentation are employed. nih.govresearchgate.net This approach minimizes sample handling, thereby reducing the potential for analyte loss and contamination, and significantly shortens analysis time.
Direct injection is commonly paired with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.govresearchgate.net Research has shown that homoanatoxin-a can be determined in freshwater samples impacted by cyanobacterial blooms using direct injection. nih.govresearchgate.net However, a primary challenge with this method is the potential for matrix effects, where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte in the mass spectrometer source. nih.govresearchgate.net
To mitigate matrix effects, several strategies are used:
Sample Dilution: Diluting the sample with the mobile phase or a suitable solvent can reduce the concentration of interfering substances. acs.org
Use of Internal Standards: The addition of a known concentration of an isotopically labeled analog of the analyte (e.g., anatoxin-a-13C4) can help to correct for signal suppression or enhancement. nih.gov Studies have also investigated other compounds like acetaminophen-d4 (B196385) as a suitable internal standard for correcting matrix effects on the signal intensity of homoanatoxin-a. nih.govresearchgate.net
Advanced Instrumentation: Modern mass spectrometers with enhanced sensitivity and selectivity can help to distinguish the analyte signal from background noise.
The US Environmental Protection Agency (EPA) has developed Method 545, which utilizes direct injection for the analysis of anatoxin-a in drinking water, a principle that is also applicable to homoanatoxin-a. rsc.org This highlights the regulatory acceptance and utility of direct injection for rapid and sensitive toxin monitoring.
Chromatographic and Mass Spectrometric Approaches
The separation and detection of (R,R)-(+)-Homoanatoxin A are predominantly achieved through the coupling of high-resolution chromatographic techniques with highly sensitive and specific mass spectrometric detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the quantification of homoanatoxin-a. nih.gov The separation is typically performed using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). researchgate.netnih.gov UPLC systems, which use smaller particle size columns, offer faster analysis times and improved resolution compared to conventional HPLC. nih.govresearchgate.net
In RP-LC, a C18 column is commonly used with a mobile phase consisting of an acidified water-acetonitrile or water-methanol gradient. rsc.orgrsc.org The acidic modifier (e.g., formic acid) is essential for good peak shape and efficient ionization in the mass spectrometer. HILIC chromatography has also been shown to be effective, particularly for separating multiple classes of polar cyanotoxins in a single run. researchgate.netnih.gov
Detection by tandem mass spectrometry, often using a triple quadrupole instrument, is performed in the multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) of homoanatoxin-a in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific product ions in the third quadrupole. This high degree of selectivity minimizes interferences and allows for low detection limits.
Table 2: Typical LC-MS/MS Parameters for Homoanatoxin-A Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | UPLC or HPLC | nih.govmdpi.com |
| Column | Reversed-Phase C18 or HILIC | rsc.orgnih.gov |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with Formic Acid | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MS Detection | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion [M+H]+ | m/z 180.1 | nih.gov |
| Product Ions | e.g., m/z 163.1, 145.1, 56.0 | researchgate.netnih.gov |
| Method Detection Limit | As low as 0.6 to 15 ng/L in freshwater | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-MS due to the low volatility of homoanatoxin-a, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for its analysis, typically requiring a derivatization step to increase its volatility and thermal stability. rsc.orgnih.gov
A common derivatization strategy involves acylation of the secondary amine group. For instance, N-acylation with reagents like hexylchloroformate has been successfully applied. nih.gov Following derivatization, the analyte is extracted, often using solid-phase microextraction (SPME), before injection into the GC-MS system. nih.gov The identity of homoanatoxin-a can be confirmed by its retention time and the characteristic fragmentation pattern of its derivative in the mass spectrum. rsc.orgrsc.org
GC-MS analysis is often performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring for specific ions characteristic of the derivatized analyte. nih.gov
Hybrid Mass Spectrometry Platforms (e.g., Hybrid Quadrupole Time-of-Flight (QqTOF-MS), Quadrupole Ion-Trap (QIT)-MS)
Advanced hybrid mass spectrometry platforms, such as Quadrupole Time-of-Flight (QqTOF-MS) and Quadrupole Ion-Trap (QIT)-MS, offer significant advantages for both the identification and structural elucidation of homoanatoxin-a and its degradation products. nih.govresearchgate.net
QqTOF-MS combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. This configuration provides high mass accuracy (typically < 5 ppm), which allows for the confident determination of the elemental composition of the parent and fragment ions. nih.govresearchgate.net This is particularly useful for distinguishing homoanatoxin-a from isobaric interferences and for identifying unknown transformation products. nih.gov
QIT-MS allows for the trapping of ions and the performance of multiple stages of fragmentation (MSn). This capability is invaluable for detailed structural elucidation by establishing fragmentation pathways. nih.govresearchgate.net Studies have utilized QIT-MS to investigate and compare the fragmentation patterns of anatoxin-a and homoanatoxin-a, identifying characteristic ions that can differentiate between the homologues. nih.govresearchgate.net The fragmentation pathways elucidated by these techniques are crucial for the unequivocal identification of the toxin in complex forensic samples, even when significant biodegradation has occurred. nih.govresearchgate.net
The use of these high-resolution and high-sensitivity platforms provides a powerful tool for in-depth research into the occurrence, fate, and transformation of (R,R)-(+)-Homoanatoxin A in the environment. nih.gov
Fragmentation Pathway Elucidation and Product Ion Analysis
The structural elucidation and sensitive quantification of (R,R)-(+)-Homoanatoxin A (hATX) in complex matrices rely heavily on mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). The fragmentation pathway of hATX is crucial for developing selective and robust detection methods, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
In positive ion mode electrospray ionization (ESI), homoanatoxin-a is typically detected as its protonated molecule [M+H]⁺. For hATX, with a molecular formula of C₁₁H₁₇NO, the precursor ion has a monoisotopic mass-to-charge ratio (m/z) of 180.1. nih.gov Subsequent collision-induced dissociation (CID) of this precursor ion generates a characteristic pattern of product ions that are used for confirmation and quantitation.
A primary and highly characteristic fragmentation event involves the neutral loss of ammonia (B1221849) (NH₃). This loss results in a major product ion at m/z 163.1117. nih.gov This specific transition from the precursor to the product ion is frequently monitored in quantitative LC-MS/MS assays due to its high specificity and signal intensity. Other lower mass product ions can be generated at higher collision energies, but they may offer less selectivity compared to the primary [M+H-NH₃]⁺ fragment. nih.gov The precise masses and fragmentation patterns obtained through high-resolution mass spectrometry (HRMS) are essential for distinguishing hATX from its structural analogues and other co-eluting matrix components. nih.gov
| Parameter | Value | Reference |
| Compound | (+)-Homoanatoxin-a | nih.gov |
| Molecular Formula | C₁₁H₁₇NO | nih.gov |
| Precursor Ion [M+H]⁺ | m/z 180.1 | nih.govtandfonline.com |
| Primary Product Ion | [M+H - NH₃]⁺ | nih.gov |
| Product Ion m/z | 163.1117 | nih.gov |
Spectroscopic Techniques for Structural Confirmation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including (R,R)-(+)-Homoanatoxin A. While mass spectrometry provides information on mass and fragmentation, NMR elucidates the precise connectivity and spatial arrangement of atoms within the molecule.
The structural identity of hATX isolated from natural sources, such as the cyanobacterium Raphidiopsis mediterranea, has been confirmed using ¹H-NMR spectroscopy alongside MS and UV data. tandfonline.com A complete structural assignment requires a suite of NMR experiments:
¹H-NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. This would confirm the presence of the vinyl proton, the protons of the ethyl ketone side chain, and the protons within the bicyclic amine structure.
¹³C-NMR: Identifies the number of non-equivalent carbons and their chemical nature (e.g., carbonyl, alkene, aliphatic). This is critical for confirming the carbon backbone of the hATX molecule.
2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the complete molecular structure piece by piece.
While NMR is the definitive method for structural elucidation, detailed ¹H and ¹³C NMR chemical shift assignments for (R,R)-(+)-Homoanatoxin A are not widely available in public-domain scientific literature. nih.govnih.gov However, its structural characterization relies on comparing its spectral data to that of the well-documented analogue, anatoxin-a, noting key differences such as the signals corresponding to the ethyl group in hATX versus the methyl group in anatoxin-a. nih.gov
Immunochemical Detection Methods (e.g., ELISA)
Immunochemical methods, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective approach for screening water samples for the presence of anatoxins. These assays are based on the specific recognition of the target toxin by antibodies.
For anatoxin-a and its analogues, competitive ELISA formats are typically used. In this format, the toxin in the sample competes with a labeled toxin (enzyme conjugate) for a limited number of binding sites on a specific monoclonal antibody. researchgate.net The resulting signal is inversely proportional to the concentration of the toxin in the sample. researchgate.net
While many ELISA kits are primarily designed and validated for the detection of (+)-anatoxin-a, they often exhibit significant cross-reactivity with (+)-homoanatoxin-a. tandfonline.com Research has shown that some highly sensitive, enantioselective immunoassays developed for (+)-anatoxin-a can detect (+)-homoanatoxin-a with a cross-reactivity of approximately 150%, meaning the assay is even more sensitive to homoanatoxin-a than to its primary target. stackexchange.com This broadens the applicability of these tests, allowing for the simultaneous screening of both toxins. tandfonline.comstackexchange.com However, some commercial ELISA kits have been reported to produce false positives in complex matrices like human urine, highlighting the importance of confirming positive results with a secondary method like LC-MS/MS. researchgate.net
| Method | Principle | Target Analyte | Cross-Reactivity with (+)-hATX | Detection Limit (for ATX-a) | Reference |
| Competitive ELISA | Antibody-antigen binding | (+)-Anatoxin-a | ~150% in some research assays | 0.1 ng/mL | nih.govstackexchange.com |
| Lateral-Flow Immunoassay | Immunochromatographic | (+)-Anatoxin-a | Not specified, but recognizes (+)-hATX | 4 ng/mL (visual) | nih.gov |
Molecular Biological Assays for Producer Detection
Molecular techniques that detect the genes responsible for toxin synthesis provide a powerful tool for identifying potentially toxic cyanobacteria before a bloom reaches hazardous levels. The biosynthesis of both anatoxin-a and homoanatoxin-a is encoded by the anatoxin synthetase (ana) gene cluster. nih.gov
Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR) assays have been developed to target specific genes within this cluster. nih.gov The most commonly targeted genes are:
anaC : This gene encodes a proline adenylation domain, which is involved in the first step of anatoxin biosynthesis.
anaF : This gene encodes a polyketide synthase, another critical component of the biosynthetic pathway.
Genomic and metagenomic sequencing have provided deeper insights into the structure, diversity, and evolution of the anatoxin biosynthetic gene cluster. Sequencing the complete genomes of anatoxin-producing cyanobacteria, such as Anabaena sp. WA102, has confirmed the presence and organization of the ana gene cluster, which spans approximately 30 kilobases.
A significant finding from genomic studies is the genetic basis for the production of homoanatoxin-a versus anatoxin-a. Research on Microcoleus species revealed a novel variant of the anaG gene. nih.gov This "long variant" contains an insertion of about 1.7 kilobases which encodes an additional methyltransferase domain. nih.gov This methyltransferase is responsible for adding the extra methyl group that differentiates the ethyl ketone side-chain of homoanatoxin-a from the methyl ketone of anatoxin-a. nih.govnih.gov
Metagenomic approaches, where DNA is sequenced directly from environmental samples, allow for the identification and reconstruction of ana gene clusters from uncultured cyanobacteria. This helps to uncover the genetic diversity of toxin producers in complex microbial communities and identify novel variants of the biosynthetic genes. nih.gov
Method Validation and Interlaboratory Harmonization in Research
The reliability and comparability of data on homoanatoxin-a concentrations depend on rigorous method validation and efforts toward interlaboratory harmonization. Analytical methods, whether based on chromatography or immunoassays, must be validated to ensure they are fit for purpose.
Validation parameters for methods like LC-MS/MS and ELISA include determining the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (as recovery), and precision (as relative standard deviation or coefficient of variation). nih.gov For example, validated ELISA methods have demonstrated excellent recovery values (82-117%) and coefficients of variation below 20% in fortified water samples. nih.gov LC-MS/MS methods have achieved high accuracy (98.5-103%) for anatoxin-a, with similar performance expected for homoanatoxin-a when using appropriate standards.
Harmonization across different laboratories is a significant challenge. A lack of certified reference materials (CRMs) for homoanatoxin-a and other analogues has historically hindered the ability to compare results accurately. To address this, initiatives are underway to develop CRMs for several anatoxin congeners, including homoanatoxin-a. Furthermore, there are efforts to expand the scope of official methods, such as U.S. EPA Method 545, to include the detection and quantification of hATX and other derivatives. Such projects, which often involve interlaboratory comparisons and the dissemination of improved, validated methods, are crucial for ensuring data quality and consistency in both research and regulatory monitoring of these cyanotoxins. nih.gov
Future Directions and Emerging Research Avenues for R,r + Homoanatoxin a
Proteomic and Metabolomic Studies in Producer Cyanobacteria
The biosynthesis of homoanatoxin-a in cyanobacteria, such as species of Oscillatoria, Anabaena, Aphanizomenon, and Raphidiopsis mediterranea, is a complex process governed by a specific gene cluster and influenced by various environmental factors. asm.orghelsinki.fi Future research using proteomic and metabolomic approaches is poised to unravel the intricate regulatory networks that control toxin production.
Understanding the biosynthesis of homoanatoxin-a and its more studied counterpart, anatoxin-a, has been significantly advanced by the identification of the ana gene cluster. asm.orgnih.gov This cluster, spanning approximately 29 kb in Anabaena sp. strain 37, contains the genes (anaA to anaG) responsible for the toxin's synthesis. asm.org Homoanatoxin-a is distinguished from anatoxin-a by an additional methylene (B1212753) group, resulting from the methylation of an intermediate attached to the polyketide synthase AnaG. epa.gov Feeding experiments with L-[methyl-13C]-methionine in Raphidiopsis mediterranea have confirmed that the C-12 methyl group of homoanatoxin-a originates from methionine, with a remarkably high incorporation rate of 80%. nih.gov
Proteomic studies can identify and quantify the entire set of proteins expressed by the producer cyanobacteria under different conditions, revealing how environmental cues like nutrient levels, light, and temperature affect the expression of the ana gene cluster and other related proteins. epa.gov Metabolomic analyses, which profile the complete set of small-molecule metabolites, can identify precursors, intermediates, and degradation products of the homoanatoxin-a pathway. nih.gov For instance, studies on Raphidiopsis mediterranea have identified several transformation products of homoanatoxin-a, including 4S-hydroxyhomoanatoxin-a, 4R-hydroxyhomoanatoxin-a, and 4-ketohomoanatoxin-a, which accumulate in the cells during the stationary growth phase. nih.gov
A key challenge in this field is the coexistence of toxin-producing and non-producing genotypes within the same cyanobacterial mats, which are morphologically indistinguishable. researchgate.netmdpi.com Advanced molecular methods, such as quantitative PCR (qPCR) targeting the anaC gene, have been developed to detect and quantify potentially toxic strains in environmental samples. asm.orghelsinki.fi These methods have shown a positive correlation between anaC gene copy numbers and anatoxin concentrations in lake water. helsinki.fi Future proteomic and metabolomic studies will likely focus on comparing these different genotypes to pinpoint the regulatory switches that trigger or suppress toxin synthesis, providing a more comprehensive understanding of the ecological conditions that lead to toxic blooms.
| Research Area | Technique | Key Findings & Future Goals | Relevant Organisms |
| Biosynthesis | Isotope Labeling | Confirmed methionine as the precursor for the extra methyl group in homoanatoxin-a. nih.gov | Raphidiopsis mediterranea nih.gov |
| Genomics | Gene Cluster Analysis | Identification of the ana gene cluster responsible for anatoxin and homoanatoxin (B127484) synthesis. asm.orgnih.gov | Anabaena sp., Oscillatoria sp. asm.org |
| Proteomics | Protein Expression Profiling | Future Goal: To understand how environmental factors regulate the expression of biosynthetic enzymes. | Oscillatoria, Anabaena, Phormidium asm.orghelsinki.firesearchgate.net |
| Metabolomics | Metabolite Profiling | Identification of homoanatoxin-a transformation products like hydroxy- and keto- derivatives. nih.gov | Raphidiopsis mediterranea nih.gov |
| Molecular Detection | qPCR, RFLP | Development of methods to detect and quantify toxin-producing strains in environmental samples. asm.orghelsinki.fi | Anabaena, Oscillatoria, Aphanizomenon asm.orghelsinki.fi |
Advanced Structural Biology of Toxin-Receptor Interactions
(R,R)-(+)-Homoanatoxin A exerts its neurotoxic effects by acting as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov These ligand-gated ion channels are crucial for synaptic transmission in the nervous system. nih.gov The future of research in this area lies in using high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to visualize the precise interactions between homoanatoxin-a and various nAChR subtypes.
While the crystal structure of anatoxin-a hydrochloride has been determined, showing an s-trans conformation of the molecule, detailed co-crystal structures of homoanatoxin-a with its receptor target are still a major goal. nih.gov Such structures are critical for understanding the basis of its high affinity and potency. Homoanatoxin-a has been shown to have a high affinity for neuronal nAChRs, with a Ki value of 7.5 nM at sites labeled by [3H]nicotine. nih.gov
Recent breakthroughs in structural biology have provided high-resolution structures of different nAChR subtypes, often in complex with other ligands like epibatidine. researchgate.netnih.govnih.gov For example, the cryo-EM structure of the α7 nAChR has been resolved, providing a blueprint for understanding how agonists and modulators bind. nih.gov Similarly, the X-ray crystal structure of the human neuronal α2 nAChR extracellular domain has revealed key details of the ligand-binding pocket. nih.gov These existing structures serve as valuable templates for computational modeling of the homoanatoxin-a binding pose.
Future research will aim to obtain high-resolution cryo-EM or X-ray crystallography data for homoanatoxin-a bound to specific nAChR subtypes. springernature.comnih.gov These studies will illuminate:
The specific amino acid residues within the nAChR binding pocket that form critical contacts with the toxin.
The conformational changes induced in the receptor upon toxin binding that lead to channel opening.
The structural basis for the differences in potency and selectivity between homoanatoxin-a, anatoxin-a, and other analogues. nih.gov
This detailed structural information is invaluable for structure-based drug design, potentially using the homoanatoxin-a scaffold to develop novel therapeutic agents targeting nAChRs for various neurological conditions. nih.gov
| Technique | Application to Homoanatoxin-A Research | Key Information Gained |
| X-ray Crystallography | Determining the 3D structure of homoanatoxin-a bound to isolated nAChR domains or acetylcholine-binding proteins (AChBP). nih.govnih.gov | Atomic-level detail of the binding site, specific molecular interactions (hydrogen bonds, van der Waals forces). |
| Cryo-Electron Microscopy (Cryo-EM) | Visualizing the full-length nAChR in a lipid environment, in complex with homoanatoxin-a. researchgate.netnih.gov | Understanding of the toxin-induced conformational changes leading to ion channel gating. |
| Computational Modeling / Docking | Predicting the binding mode of homoanatoxin-a within existing nAChR structures. researchgate.net | Guiding mutagenesis studies to validate key interactions; initial screening for drug design. |
Role in Aquatic Ecological Dynamics and Food Web Research
Homoanatoxin-a is produced by various benthic and planktonic cyanobacteria, including species of Phormidium and Oscillatoria. helsinki.firesearchgate.net Benthic mats of these cyanobacteria have been linked to animal poisonings, highlighting the toxin's potent effects on vertebrates. mdpi.com The concentration of homoanatoxin-a and its analogues can vary dramatically both spatially and temporally, even within a single cyanobacterial mat. researchgate.netnih.gov This variability makes predicting toxic events and assessing ecological risk challenging. youtube.com
Future research will focus on several key areas:
Toxin Transfer and Bioaccumulation: Investigating the transfer of homoanatoxin-a through aquatic food webs is a critical area of research. nih.govoregonstate.edu While human exposure is often linked to drinking water, the accumulation of these toxins in aquatic organisms like fish and invertebrates represents another potential route of exposure for higher trophic levels. who.intnih.gov High-resolution food web studies, potentially using stable isotope analysis of amino acids, could precisely track the flow of cyanobacterial-derived nitrogen and associated toxins through different consumer levels. researchgate.net
Sub-lethal Effects: Beyond acute toxicity, low concentrations of homoanatoxin-a may have sub-lethal effects on aquatic organisms, affecting their growth, reproduction, and behavior. Understanding these subtle impacts is essential for a complete picture of the toxin's ecological role.
The development of more sensitive and rapid detection methods for homoanatoxin-a in complex environmental matrices will be crucial for advancing ecological research in this area. researchgate.net
Development of Novel Biotechnological Tools Based on Toxin Mechanisms
The high specificity and potency of (R,R)-(+)-homoanatoxin A for nicotinic acetylcholine receptors (nAChRs) make it and its underlying mechanisms valuable for the development of novel biotechnological tools. nih.gov Its mode of action, which involves mimicking the neurotransmitter acetylcholine to activate nAChRs, can be harnessed for various applications in neuroscience research and diagnostics. nih.gov
Molecular Probes: Homoanatoxin-a's ability to bind with high affinity to specific nAChR subtypes makes it an excellent candidate for development as a molecular probe. nih.gov The synthesis of a tritiated version of homoanatoxin-a has been proposed to create a potent radiolabeled ligand for studying the distribution and density of nAChRs in different tissues and brain regions. nih.gov Such tools are invaluable for research into neurological disorders characterized by altered cholinergic function. nih.gov
Biosensor Development: The neurotoxic mechanism of anatoxins is being exploited to create sensitive biosensors for their detection in water sources. nih.gov While many of these biosensors are based on the inhibition of the enzyme acetylcholinesterase (AChE), a different target than that of homoanatoxin-a, the principle of using a biological recognition element can be adapted. nih.govmdpi.com More advanced biosensors, known as aptasensors, use short, synthetic DNA or RNA sequences (aptamers) that bind to specific targets. mdpi.com The development of an aptamer that binds specifically to homoanatoxin-a could lead to highly selective and sensitive electrochemical biosensors for environmental monitoring. mdpi.comnih.gov Such a tool would allow for rapid, on-site detection, overcoming the limitations of current laboratory-based methods. nih.gov
Drug Discovery and Design: The rigid, bicyclic structure of homoanatoxin-a serves as a valuable chemical scaffold for medicinal chemistry. nih.gov By understanding the structure-activity relationships—how modifications to the molecule affect its binding and activity at nAChRs—researchers can design new compounds. These synthetic analogues could be tailored to be more selective for specific nAChR subtypes, potentially leading to new therapeutic drugs with fewer side effects for conditions like Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders. nih.govnih.gov The development of bacterial toxin-antitoxin systems as controllable molecular switches in biotechnology further illustrates the potential for harnessing toxin mechanisms for novel applications. mdpi.com
| Application Area | Approach | Description | Potential Impact |
| Neuroscience Research | Development of Radiolabeled Ligands | Synthesizing a tritiated form of homoanatoxin-a to act as a molecular probe for nAChRs. nih.gov | Enables detailed mapping and quantification of nAChR subtypes in the brain and nervous system. |
| Environmental Monitoring | Aptamer-Based Biosensors | Selecting specific DNA/RNA aptamers that bind to homoanatoxin-a for use in electrochemical sensors. mdpi.comnih.gov | Allows for rapid, sensitive, and on-site detection of the toxin in water supplies. |
| Medicinal Chemistry | Structure-Based Drug Design | Using the homoanatoxin-a scaffold to synthesize novel analogues with improved selectivity for specific nAChR subtypes. nih.gov | Development of new therapeutics for neurological and psychiatric disorders with greater efficacy and fewer side effects. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R,R)-(+)-Homoanatoxin A Hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R,R) configuration. Key steps include:
- Enantioselective alkylation using chiral auxiliaries to ensure stereochemical fidelity .
- Acid-catalyzed cyclization under controlled pH (e.g., HCl/ethanol) to form the bicyclic structure.
- Purification via preparative HPLC with chiral columns (e.g., Chiralpak® IA) to isolate the desired stereoisomer .
- Reaction temperature (<5°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically impact enantiomeric excess (EE), with deviations leading to racemization .
Q. How should researchers characterize the purity and structural integrity of (R,R)-(+)-Homoanatoxin A Hydrochloride using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via - and -NMR coupling constants (e.g., for axial vs. equatorial protons) and NOE correlations .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 320.1752) with <2 ppm error .
- HPLC-UV/FLD : Use a C18 column (3.5 µm, 150 mm) with isocratic elution (0.1% TFA in HO:MeOH, 70:30) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between in vitro and in vivo neurotoxic effects of (R,R)-(+)-Homoanatoxin A Hydrochloride?
- Methodological Answer :
- Dose-Response Calibration : Compare IC values in neuronal cell lines (e.g., SH-SY5Y) with LD in zebrafish models to identify bioavailability or metabolism differences .
- Pharmacokinetic Profiling : Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with observed toxicity thresholds .
- Receptor Binding Assays : Perform competitive binding studies (e.g., -saxitoxin displacement) to validate target specificity across species .
- Data Contradiction Analysis : If in vitro potency exceeds in vivo effects, consider blood-brain barrier penetration limitations or enzymatic degradation .
Q. How can researchers optimize LC-MS parameters to detect trace levels of (R,R)-(+)-Homoanatoxin A Hydrochloride in complex biological matrices?
- Methodological Answer :
- Ionization Optimization : Use ESI+ mode with sheath gas (40 psi) and capillary voltage (3.5 kV) to enhance ionizability .
- Chromatographic Separation : Employ a HILIC column (2.6 µm, 100 mm) with gradient elution (5 mM ammonium formate in HO:ACN) to resolve matrix interferences .
- Limit of Detection (LOD) : Achieve sub-ppb sensitivity via multiple reaction monitoring (MRM) transitions (e.g., m/z 320 → 202) with collision energy optimized to 20 eV .
- Matrix Effects Mitigation : Use isotope-labeled internal standards (e.g., -Homoanatoxin A) to correct for ion suppression .
Q. What are the critical considerations for designing dose-response studies to evaluate the environmental impact of (R,R)-(+)-Homoanatoxin A Hydrochloride on aquatic ecosystems?
- Methodological Answer :
- Model Organisms : Use Daphnia magna (48-hr immobilization assay) and larval zebrafish (96-hr LC) to assess acute toxicity .
- Chronic Exposure Protocols : Simulate environmental persistence via continuous flow-through systems with controlled toxin concentrations (0.1–10 µg/L) .
- Endpoint Selection : Measure biomarkers like acetylcholinesterase inhibition and oxidative stress (e.g., glutathione depletion) to link toxicity to molecular pathways .
- Statistical Power : Use ANOVA with post-hoc Tukey tests (α=0.05, n≥6 replicates) to ensure robust conclusions .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting reports on the stability of (R,R)-(+)-Homoanatoxin A Hydrochloride under varying storage conditions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and compare with refrigerated (4°C) samples using HPLC-UV .
- Degradation Pathway Analysis : Identify breakdown products (e.g., decarboxylated analogs) via HRMS and NMR to clarify instability mechanisms .
- Container Compatibility : Test glass vs. polypropylene vials to assess adsorption or leaching effects .
Q. What computational tools are effective for predicting the binding affinity of (R,R)-(+)-Homoanatoxin A Hydrochloride to nicotinic acetylcholine receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 2QC1) to simulate ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability and key residues (e.g., Tyr190, Trp143) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG and validate against experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
